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molecular formula C10H8N2O2S B3135867 2-Nitro-4-(thiophen-2-yl)aniline CAS No. 405170-93-6

2-Nitro-4-(thiophen-2-yl)aniline

Cat. No. B3135867
M. Wt: 220.25 g/mol
InChI Key: YAYYYILNXVGFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07825132B2

Procedure details

4-Bromobenzene-1,2-diamine (1.0 equivalent) and Na2CO3 (2.0 equivalents) were dissolved in DMF/H2O (5:1) at room temperature. Nitrogen was bubbled through the reaction mixture for 5 minutes and PdCl2(dppf)2 (0.1 equivalents) was added. After stirring at 23° C. for approximately 10 minutes, 2-thiopheneboronic acid (1.1 equivalents) in DMF was added and the reaction was heated at 90° C. for 12 hours. After this time, the solution was concentrated and partitioned between EtOAc and H2O. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were dried over MgSO4 and concentrated under reduced pressure. The resulting black residue was purified by silica gel chromatography (0-20% EtOAc:hexanes) to yield an orange solid. LC/MS m/z 221.1 (MH+), Rt 2.67 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.C([O-])([O-])=O.[Na+].[Na+].[S:16]1[CH:20]=[CH:19][CH:18]=[C:17]1B(O)O.CN(C=[O:28])C.[OH2:29]>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[N+:9]([C:4]1[CH:3]=[C:2]([C:17]2[S:16][CH:20]=[CH:19][CH:18]=2)[CH:7]=[CH:6][C:5]=1[NH2:8])([O-:28])=[O:29] |f:1.2.3,5.6,8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=CC1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
After stirring at 23° C. for approximately 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through the reaction mixture for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 90° C. for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
After this time, the solution was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting black residue was purified by silica gel chromatography (0-20% EtOAc:hexanes)
CUSTOM
Type
CUSTOM
Details
to yield an orange solid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C=1SC=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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